![molecular formula C13H18F2N4O4 B2997299 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2044903-03-7](/img/structure/B2997299.png)
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18F2N4O4 and its molecular weight is 332.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been used inSuzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds between two different partners, often leading to the formation of biologically active compounds .
Mode of Action
It’s worth noting that similar compounds have been used inpalladium-catalyzed Suzuki-Miyaura coupling reactions . This suggests that the compound might interact with its targets through a similar mechanism, potentially acting as a coupling agent in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions, it could be involved in various biochemical pathways that require the formation of carbon-carbon bonds .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it might contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its efficacy and stability, especially if it acts as a coupling agent in suzuki-miyaura reactions .
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O4/c1-13(2,3)23-12(22)18-5-4-7(6-18)19-9(10(14)15)8(11(20)21)16-17-19/h7,10H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCLDIYFSSSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(N=N2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)
![6-chloro-2-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2997218.png)
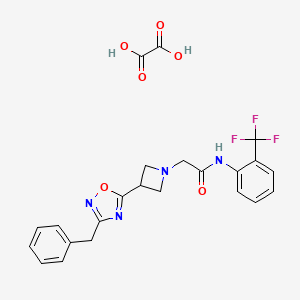
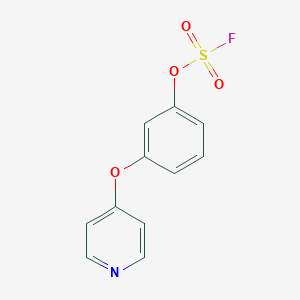
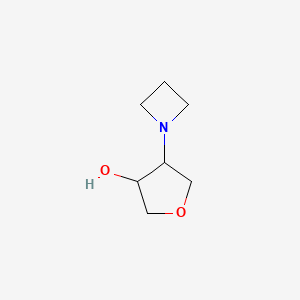
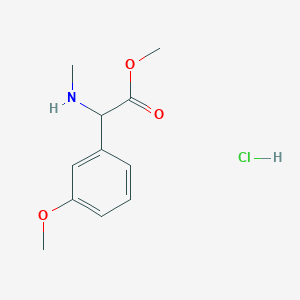
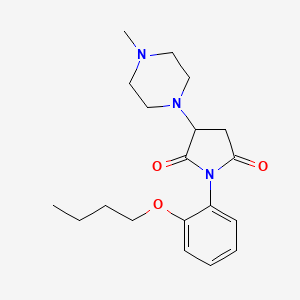
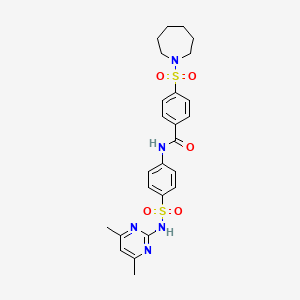
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)
![METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE](/img/structure/B2997232.png)
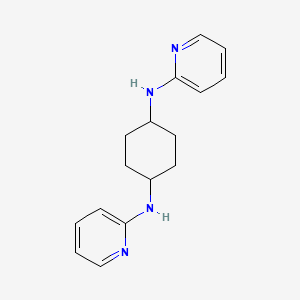
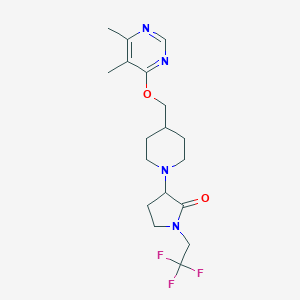
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)

